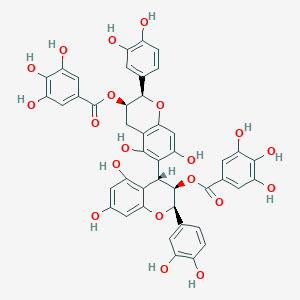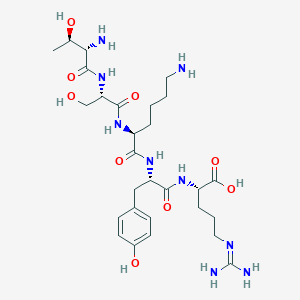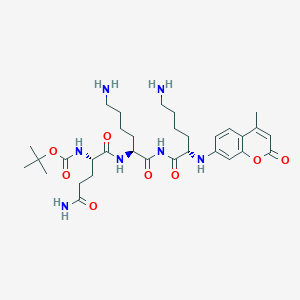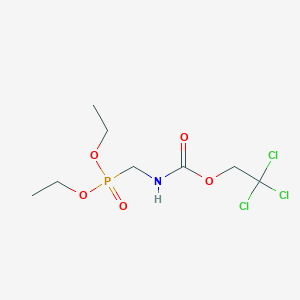
9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A
Descripción general
Descripción
9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A is a natural product derived from the plant Taxus baccata L. cv. stricta . It is a complex diterpenoid compound with the molecular formula C31H40O10 and a molecular weight of 572.64 g/mol
Métodos De Preparación
The synthesis of 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A involves multiple steps, including the deacetylation and debenzoylation of precursor compounds. The synthetic routes typically involve the use of organic solvents and catalysts under controlled reaction conditions . Industrial production methods may vary, but they generally follow similar principles, ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified diterpenoid structures.
Aplicaciones Científicas De Investigación
9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A has several scientific research applications:
Chemistry: It is used as a reference compound in the study of diterpenoid synthesis and reactivity.
Biology: Researchers investigate its biological activities, including potential anticancer properties.
Medicine: It is explored for its therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new pharmaceuticals and chemical products.
Mecanismo De Acción
The mechanism of action of 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to cellular receptors and modulating signaling pathways involved in cell growth and apoptosis . Further research is needed to fully elucidate its molecular targets and mechanisms.
Comparación Con Compuestos Similares
9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A can be compared with other diterpenoid compounds derived from Taxus species, such as paclitaxel and docetaxel. While these compounds share some structural similarities, this compound is unique due to its specific deacetylated and debenzoylated structure . This uniqueness contributes to its distinct chemical and biological properties.
Propiedades
IUPAC Name |
[(2S,4R,5R,5aS,6S,8S,9aR,10S,10aS)-6,10-diacetyloxy-2,4,8-trihydroxy-10a-(2-hydroxypropan-2-yl)-3,5a-dimethyl-9-methylidene-2,4,5,6,7,8,9a,10-octahydro-1H-benzo[g]azulen-5-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H40O10/c1-15-20(34)13-22(39-17(3)32)30(7)24(15)26(40-18(4)33)31(29(5,6)38)14-21(35)16(2)23(31)25(36)27(30)41-28(37)19-11-9-8-10-12-19/h8-12,20-22,24-27,34-36,38H,1,13-14H2,2-7H3/t20-,21-,22-,24-,25+,26-,27-,30+,31-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJRNRUMUBVLZKF-SRXXEXFGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(C3(C(CC(C(=C)C3C(C2(CC1O)C(C)(C)O)OC(=O)C)O)OC(=O)C)C)OC(=O)C4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H](C(=C)[C@H]3[C@@H]([C@@]2(C[C@@H]1O)C(C)(C)O)OC(=O)C)O)OC(=O)C)C)OC(=O)C4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H40O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How was 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A discovered, and what is its significance?
A1: this compound (1) was discovered during research focused on isolating taxoids from the stem bark of the Taxus baccata tree, a known source of the anticancer drug paclitaxel (Taxol®). Researchers utilized high-speed countercurrent chromatography (HSCCC) to separate a stem bark extract and then employed ELISA with anti-10-deacetylbaccatin III antibodies to identify taxoid-containing fractions. [] This led to the isolation and identification of 1, a novel taxoid, alongside other known compounds. [] The discovery of new taxoids like 1 is important as they could possess unique biological activities or serve as precursors for the synthesis of novel anticancer agents.
Q2: What spectroscopic techniques were used to elucidate the structure of this compound?
A2: While the provided abstract does not explicitly state the specific spectroscopic techniques employed, it mentions that the structure of this compound was elucidated using "spectroscopic methods." [] It is reasonable to assume that common techniques for natural product structure determination, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, were likely utilized. NMR would provide information about the compound's carbon and hydrogen framework, while MS would confirm its molecular weight and fragmentation pattern. IR spectroscopy could offer insights into the presence of specific functional groups.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Chloro-6-methyl-dibenzo[C,F][1,2]thiazepin-11(6H)-one 5,5-dioxide](/img/structure/B24473.png)











